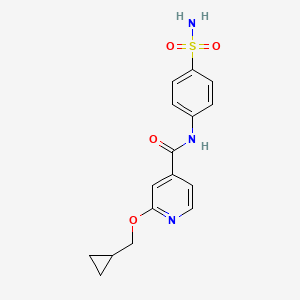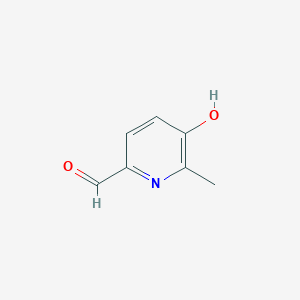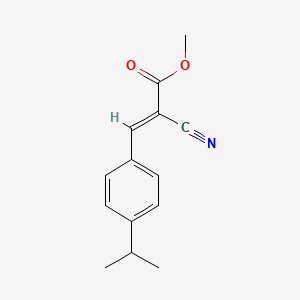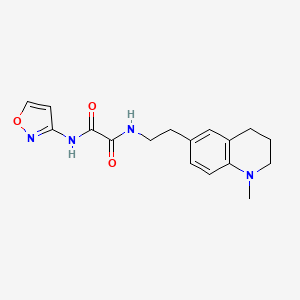
2-(cyclopropylmethoxy)-N-(4-sulfamoylphenyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopropylmethoxy)-N-(4-sulfamoylphenyl)isonicotinamide is a novel compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
科学的研究の応用
1. Synthesis of Carbon-11-Labeled Isonicotinamides for PET Imaging in Alzheimer's Disease
The compound 2-(cyclopropylmethoxy)-N-(4-sulfamoylphenyl)isonicotinamide and its derivatives have been explored for potential use in PET imaging for Alzheimer's disease. The synthesis process involves a series of steps leading to radioactively labeled tracers, which could aid in detecting and understanding the progression of Alzheimer's disease (Gao, Wang, & Zheng, 2017).
2. Dearomatisation in Chemical Synthesis
In chemical synthesis, this compound has been used in the process of dearomatisation, particularly in the cyclisation of isonicotinamides carrying various substituents. This process is significant in the synthesis of spirocyclic and doubly spirocyclic compounds, where both nucleophilic and electrophilic heterocycles are dearomatised. Such reactions contribute to the field of organic synthesis and the creation of complex molecular structures (Brice & Clayden, 2009).
3. Co-crystallization Studies with Isonicotinamide
Isonicotinamide, a component of the compound, has been used in co-crystallization studies with various carboxylic acids. This research is part of the broader field of supramolecular chemistry and crystal engineering, where co-crystals of different molecular components are studied. Such research helps understand and manipulate molecular interactions and structures for various applications, including pharmaceuticals (Lemmerer & Fernandes, 2012).
4. Exploration in Organic Catalysis
The compound has been involved in studies exploring its role as an organocatalyst in the synthesis of pyranopyrazoles. This represents its application in green chemistry, where the focus is on developing more environmentally friendly and sustainable chemical processes (Zolfigol et al., 2013).
特性
IUPAC Name |
2-(cyclopropylmethoxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c17-24(21,22)14-5-3-13(4-6-14)19-16(20)12-7-8-18-15(9-12)23-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,19,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDGGVMOCGCUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(4-sulfamoylphenyl)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide](/img/structure/B2942698.png)
![1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2942699.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2942703.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2942704.png)
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2942706.png)

![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2942708.png)
![[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2942709.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2942710.png)

![2-Amino-4-(3-ethoxy-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2942714.png)
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2942715.png)
